molecular formula C8H15Cl2N3O B13465167 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride CAS No. 2913281-04-4

1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride

Katalognummer: B13465167
CAS-Nummer: 2913281-04-4
Molekulargewicht: 240.13 g/mol
InChI-Schlüssel: FKTVUEYEPWLQMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride is a heterocyclic compound that features both an oxazole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the heterocyclic rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce various substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride is unique due to its combination of an oxazole and a piperidine ring, which imparts specific biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

2913281-04-4

Molekularformel

C8H15Cl2N3O

Molekulargewicht

240.13 g/mol

IUPAC-Name

1-(1,3-oxazol-2-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H

InChI-Schlüssel

FKTVUEYEPWLQMV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)C2=NC=CO2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.